Pretilachlor

Übersicht

Beschreibung

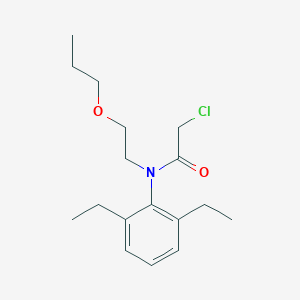

Pretilachlor (2-chloro-2',6'-diethyl-N-(2-propoxyethyl) acetanilide) is a systemic, selective chloroacetanilide herbicide widely used in rice cultivation to control annual grasses, sedges, and broadleaf weeds such as Echinochloa crus-galli and Cyperus difformis . It inhibits cell division during weed germination, making it a pre-emergent herbicide with broad-spectrum efficacy. Its formulations include emulsifiable concentrates (EC), granules, and controlled-release microcapsules, which enhance its stability and environmental safety . This compound is particularly dominant in South and Southeast Asia, where rice is a staple crop .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pretilachlor kann durch Reaktion von 2,6-Diethylphenylamin mit Chloroacetylchlorid synthetisiert werden, gefolgt von einer Reaktion mit 2-Propoxyethanol . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines organischen Lösungsmittels und einer Base, um die während der Reaktion gebildete Salzsäure zu neutralisieren.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig in einem kontinuierlichen Verfahren hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die kontrollierte Zugabe von Reaktanten und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen. Das Endprodukt wird durch Destillation und Rekristallisation gereinigt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pretilachlor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können zur Bildung von Amin-Derivaten von this compound führen.

Substitution: Nukleophile Substitutionsreaktionen können an der Chlor-Gruppe auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Weed Control in Rice Cultivation

Pretilachlor is predominantly applied in rice fields to manage a variety of grassy weeds, including barnyard grass and finger millet. Research indicates that this compound effectively inhibits the growth of these weeds while demonstrating lower toxicity to rice plants. A study showed that this compound at a concentration of 0.75 kg/ha degraded below detectable levels within 30 days, indicating its efficacy and environmental safety when used as directed .

Mechanism of Action

The herbicide operates by disrupting the microtubule formation necessary for cell division. This leads to the death of susceptible weed species while allowing rice plants to thrive. The induction of glutathione S-transferase (GST) activity has been observed in tolerant species like corn and rice, suggesting a biochemical mechanism that enhances their resistance to this compound .

Environmental Impact and Persistence

Soil and Water Dissipation

Studies on the persistence of this compound indicate that its residues dissipate rapidly from soil and water environments. For instance, at higher application rates (1.5 kg/ha), this compound was found to degrade to below detectable levels within 60 days . This rapid degradation is beneficial for minimizing long-term environmental impact.

Microbial Effects

Research has shown that this compound can significantly alter microbial populations in treated soils. Application at recommended doses reduced the number of beneficial microbes, including actinomycetes and nitrogen-fixing bacteria, which are crucial for soil health . However, at lower doses, it did not significantly affect microbial properties compared to untreated controls.

Biodegradation Studies

Fungal Degradation

Recent studies have explored the use of fungal strains for the biodegradation of this compound. Strains such as Aspergillus ficuum demonstrated high degradation capabilities, removing up to 95% of this compound in laboratory settings . This approach highlights potential bioremediation strategies for contaminated environments.

Toxicological Insights

Acute Poisoning Cases

This compound has been associated with acute poisoning incidents, often presenting symptoms similar to organophosphate toxicity. Case studies report instances where individuals ingested this compound with significant clinical manifestations but were treated successfully with supportive care . These cases underscore the need for caution in handling this herbicide.

Innovative Formulations

Microencapsulation Techniques

Recent advancements have led to the development of microencapsulated formulations of this compound, which enhance its herbicidal activity while reducing toxicity to non-target organisms . These formulations utilize polyurea microcapsules that release the herbicide in a controlled manner, improving efficacy and environmental compatibility.

Data Tables

| Application | Concentration (kg/ha) | Dissipation Time (Days) | Microbial Impact |

|---|---|---|---|

| This compound | 0.75 | 30 | Reduced beneficial microbes |

| This compound | 1.5 | 60 | Significant reduction observed |

| Fungal Strain | Degradation Efficiency (%) | Enzymatic Activity |

|---|---|---|

| Aspergillus ficuum | 95 | High lignin peroxidase activity |

| Aspergillus sp. | 84 | High manganese peroxidase activity |

Wirkmechanismus

Pretilachlor übt seine herbiziden Wirkungen aus, indem es die Biosynthese von Fettsäuren in Zielpflanzen hemmt . Es stört die Aktivität von Enzymen, die an der Verlängerung von Fettsäureketten beteiligt sind, was zur Störung der Zellmembranbildung und -funktion führt. Dies führt letztendlich zum Absterben des Unkrauts . Die primären molekularen Ziele sind Enzyme wie Acetyl-CoA-Carboxylase und Fettsäure-Synthase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chloroacetanilide Herbicides

Chemical and Functional Similarities

Pretilachlor belongs to the chloroacetanilide class, which includes butachlor , alachlor , metolachlor , and metazachlor . These herbicides share a common mechanism: inhibition of very-long-chain fatty acid (VLCFA) synthesis, critical for cell membrane formation in germinating weeds . However, structural variations in their side chains influence their solubility, adsorption, and degradation pathways.

Herbicidal Efficacy

Weed Control Efficiency (WCE)

- This compound : At 0.75 kg a.i. ha⁻¹, this compound achieved 87.46% WCE under saline conditions (4 dS m⁻¹), outperforming propanil + thiobencarb (83.56% WCE at 0 dS m⁻¹) . In direct-seeded rice, this compound + hand weeding reduced weed density by 80–95% and increased grain yield to 41.42–49.17 q/ha, comparable to butachlor .

- Butachlor : At 1.5 kg a.i. ha⁻¹, butachlor showed similar WCE to this compound but required higher doses for equivalent efficacy in saline soils .

- Bensulfuron-methyl combinations : this compound combined with bensulfuron-methyl (6.6% GR) achieved >80% WCE, comparable to standalone this compound but with broader weed spectrum coverage .

Dose Optimization

Environmental Behavior

Persistence and Half-Life

| Compound | Soil Half-Life (Days) | Water Half-Life (Days) | Residue Dissipation Period (Days) |

|---|---|---|---|

| This compound | 3.9–10.0 | 0.87–1.52 | 30–45 (soil), 10 (water) |

| Butachlor | 4.5–6.5* | 1.2–2.5* | 45–60* |

| Alachlor | 14–28* | 7–21* | 60–90* |

*Data inferred from general chloroacetanilide studies; this compound-specific data from .

this compound dissipates faster in water and soil compared to alachlor , reducing long-term environmental retention. Its residues in rice grain and straw were undetectable post-harvest .

Adsorption and Release Kinetics

This compound’s controlled-release formulations (e.g., organobentonites, polyurea microcapsules) exhibit T₅₀ (time for 50% release) values 16–23 times higher than conventional formulations, ensuring prolonged efficacy .

Toxicity and Ecotoxicity

| Compound | Acute Oral LD₅₀ (Rats) | Aquatic Toxicity (Zebrafish LC₅₀) | Non-Target Soil Organism Impact |

|---|---|---|---|

| This compound | 1,500–2,000 mg/kg | 200 μg/L (endocrine disruption) | Low (no mortality in Cyphoderus javanus at RAD) |

| Butachlor | 1,200–1,500 mg/kg* | 300 μg/L* | Moderate (reduced earthworm activity)* |

| Metazachlor | 1,800 mg/kg* | 450 μg/L* | High (toxic to cyanobacteria)* |

*Data from general literature; this compound-specific data from . This compound’s unique toxicity profile includes mimicking organophosphate poisoning symptoms (e.g., vomiting, reduced consciousness) without acetylcholinesterase inhibition, necessitating differential diagnosis . In zebrafish, it induced oxidative stress, apoptosis, and immunotoxicity at 50–200 μg/L, highlighting ecological risks .

Degradation Pathways

- This compound : Degraded via O-dealkylation by Rhodococcus sp. B2, producing water-soluble metabolites .

- Butachlor/Metolachlor : Degraded via N-dealkylation, leading to persistent intermediates .

this compound’s degradation is substrate-inhibited, with optimal efficiency at 36.84 mg/L, whereas alachlor degradation follows first-order kinetics without inhibition .

Biologische Aktivität

Pretilachlor is a chloroacetamide herbicide widely used in agriculture, particularly for controlling weeds in rice paddies. Its biological activity encompasses a range of effects on both target and non-target organisms, as well as its implications for human health. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its selective herbicidal action, primarily targeting grasses and some broadleaf weeds. It functions by inhibiting the synthesis of fatty acids, which is essential for plant growth and development. The molecular formula of this compound is C₁₄H₁₈ClN₃O₂, and it is typically applied as a 50% emulsifiable concentrate (EC) in agricultural practices.

Acute Toxicity

This compound exhibits acute toxicity comparable to that of organophosphate compounds when ingested. Symptoms of poisoning can include respiratory distress, vomiting, and gastrointestinal discomfort. A case series documented instances of this compound ingestion leading to severe clinical symptoms in patients, such as shortness of breath and chest pain, necessitating immediate medical intervention. Supportive treatments included intravenous fluids and monitoring of vital signs, with most patients recovering fully after appropriate care .

Endocrine Disruption and Oxidative Stress

Research indicates that this compound can induce endocrine disruption and oxidative stress in aquatic organisms. A study on zebrafish embryos revealed that exposure to this compound resulted in significant developmental toxicity, including apoptosis (programmed cell death) and immunotoxicity . These findings underscore the potential risks associated with this compound in aquatic environments.

Environmental Impact

This compound's environmental persistence and its effects on non-target organisms have been the subject of various studies. The herbicide has been shown to adversely affect microbial communities in soil ecosystems, reducing populations of beneficial bacteria and fungi . Furthermore, its application can lead to decreased microbial biomass, which is crucial for maintaining soil health and fertility.

Case Studies

Case Study 1: Human Poisoning Incidents

A retrospective analysis involving 35 patients who ingested this compound revealed that most exhibited low levels of toxicity. Clinical management included gastric lavage and supportive care, with no significant changes observed in liver or renal function tests during hospitalization . These cases highlight the importance of timely medical intervention in cases of herbicide poisoning.

Case Study 2: Environmental Monitoring

A study conducted to assess the environmental fate of this compound found that it undergoes various degradation processes in soil, leading to the formation of metabolites with differing toxicological profiles. Techniques such as high-performance liquid chromatography (HPLC) were employed to monitor residue levels in environmental samples .

Table 1: Recovery Rates of this compound Detection Methods

| Sample Type | Spiked Concentration (μg/kg) | ic-ELISA Recovery (%) | HPLC Recovery (%) |

|---|---|---|---|

| Water | 50 | 82.4 | 84.8 |

| Rice | 100 | 93.5 | 87.5 |

| Soil | 200 | 86.2 | 84.2 |

This table summarizes the recovery rates for different detection methods used to quantify this compound residues in various matrices .

Table 2: Clinical Symptoms Observed in this compound Poisoning Cases

| Symptom | Frequency (%) |

|---|---|

| Nausea | 80 |

| Vomiting | 75 |

| Respiratory Distress | 60 |

| Chest Pain | 40 |

This table presents the frequency of clinical symptoms observed among patients who experienced acute poisoning due to this compound ingestion .

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating Pretilachlor’s herbicidal efficacy in field studies?

- Methodological Answer : Use randomized complete block designs (RCBD) with replication to minimize environmental variability. Include controls (e.g., untreated plots, reference herbicides like Propanil) and measure parameters such as weed biomass reduction, crop yield, and phytotoxicity. For example, in rice field studies, treatments combining this compound with hand weeding or other herbicides (e.g., Penoxsulam) showed superior weed control efficiency . Statistical tools like ANOVA and Tukey’s post-hoc tests (α = 0.05) are recommended for comparing treatment effects .

Q. What statistical methods are appropriate for analyzing this compound’s toxicity in non-target organisms?

- Methodological Answer : Apply dose-response assays with triplicate independent experiments. Use one-way ANOVA to assess significant differences between treatment groups and Tukey’s test for post-hoc comparisons. For cyanobacteria studies, EC₅₀ values (effective concentration for 50% growth inhibition) should be calculated using nonlinear regression models . Ensure data normalization to control for baseline variability.

Q. How should this compound application protocols be standardized in lab studies to ensure reproducibility?

- Methodological Answer :

Use commercial-grade this compound (e.g., Rifit 50% EC) with verified purity .

Prepare stock solutions in solvents like acetone, ensuring concentrations are validated via HPLC.

Document environmental conditions (e.g., light, temperature) and exposure durations.

Follow NIH guidelines for reporting preclinical studies, including detailed methods for replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across varying agroecological conditions?

- Methodological Answer :

- Conduct meta-analyses to aggregate data from multiple studies, controlling for variables like soil type, rainfall, and weed species composition.

- Use multivariate regression to identify key factors (e.g., herbicide application timing, adjuvant use) influencing efficacy.

- Reference field trials from diverse regions (e.g., Senegal’s Haute Casamance vs. monsoon Asia) to contextualize discrepancies .

Q. What strategies optimize this compound combinations with other herbicides while minimizing ecological risks?

- Methodological Answer :

Screen for synergistic effects using checkerboard assays or Colby’s equation for additive interactions.

Evaluate economic and sustainability trade-offs via cost-benefit analysis (e.g., BCR: benefit-cost ratio) and environmental impact quotients (EIQ).

In rice studies, this compound + Penoxsulam achieved higher BCR (2.5) than solo applications, but combinations with manual weeding improved long-term sustainability .

Q. How can long-term environmental impacts of this compound be assessed in aquatic ecosystems?

- Methodological Answer :

- Implement mesocosm experiments to simulate field conditions, monitoring residual this compound and metabolites (e.g., via LC-MS/MS).

- Assess bioaccumulation in non-target species (e.g., fish, algae) over multiple generations.

- Follow OECD guidelines for ecotoxicological testing and report results using standardized metrics (e.g., NOEC: no observed effect concentration) .

Q. Data Analysis & Reporting

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Methodological Answer :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- For ecological studies, use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., “In rice paddies (P), does this compound (I) reduce weed biomass more effectively than Propanil (C) without phytotoxicity (O)?” .

Q. How should researchers address variability in this compound toxicity data across species?

- Methodological Answer :

- Perform species sensitivity distribution (SSD) modeling to estimate HC₅ (hazardous concentration for 5% of species).

- Compare LC₅₀/EC₅₀ values using cluster analysis to identify taxon-specific trends.

- Transparently report outliers and methodological differences (e.g., exposure duration, solvent use) in supplementary materials .

Q. Ethical & Safety Considerations

Q. What protocols are critical for safe this compound handling in lab and field settings?

- Methodological Answer :

Eigenschaften

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.